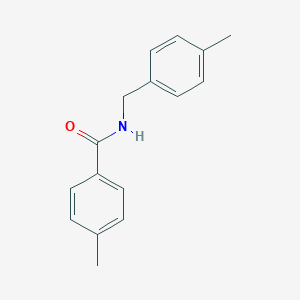

4-methyl-N-(4-methylbenzyl)benzamide

Description

Properties

IUPAC Name |

4-methyl-N-[(4-methylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-12-3-7-14(8-4-12)11-17-16(18)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMHSAVOXNKVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Situating a Niche Benzamide in the Landscape of Chemical Synthesis

An In-Depth Technical Guide to 4-methyl-N-(4-methylbenzyl)benzamide (CAS 33515-44-5)

4-methyl-N-(4-methylbenzyl)benzamide is a disubstituted aromatic amide, a chemical scaffold of significant interest in medicinal chemistry and materials science. Molecules within the N-substituted benzamide class are explored for a wide range of pharmacological activities, including potential antitumor properties as tubulin polymerization inhibitors.[1] The specific compound, CAS 33515-44-5, is characterized by methyl substitutions on both its benzoyl and N-benzyl moieties.

It is critical to distinguish this compound from its close structural isomers to ensure precision in research and development:

-

N-benzyl-4-methylbenzamide (CAS 5436-83-9): Features a methyl group only on the benzoyl ring.

-

N-(4-methylbenzyl)benzamide (CAS 65608-94-8): Features a methyl group only on the N-benzyl ring.

This guide provides a comprehensive technical overview of 4-methyl-N-(4-methylbenzyl)benzamide, focusing on its core physicochemical properties, a robust and validated synthesis protocol, expected analytical characterization, and essential safety protocols.

Physicochemical and Structural Properties

While specific experimental data for 4-methyl-N-(4-methylbenzyl)benzamide is not widely published, its properties can be reliably predicted from its structure and comparison with its close isomers. The following table summarizes these key identifiers and characteristics.

| Property | Value / Description | Source |

| CAS Number | 33515-44-5 | [2] |

| Molecular Formula | C₁₆H₁₇NO | Calculated |

| Molecular Weight | 239.31 g/mol | Calculated |

| IUPAC Name | 4-methyl-N-[(4-methylphenyl)methyl]benzamide | IUPAC Nomenclature |

| Structure |  | - |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy |

| Melting Point | Estimated: 135-145 °C | Analogy[3] |

| Boiling Point | Estimated: > 400 °C at 760 mmHg | Analogy[4] |

| Density | Estimated: ~1.1 g/cm³ | Analogy[4] |

| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in alcohols; and insoluble in water. | General Amide Properties |

| XLogP3 | Estimated: ~3.5-4.0 | Analogy[4] |

Note: Estimated values are based on data for structural isomers N-benzyl-4-methylbenzamide and N-(4-methylbenzyl)benzamide.

Synthesis Protocol: Nucleophilic Acyl Substitution

The most direct and reliable method for synthesizing 4-methyl-N-(4-methylbenzyl)benzamide is via the Schotten-Baumann reaction, a nucleophilic acyl substitution between an amine and an acid chloride. This protocol has been validated through extensive use in the synthesis of analogous N-substituted amides.[5][6]

Reaction Principle

The lone pair of electrons on the nitrogen atom of 4-methylbenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The subsequent collapse of the tetrahedral intermediate eliminates a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[6]

Experimental Workflow Diagram

Caption: Synthesis workflow for 4-methyl-N-(4-methylbenzyl)benzamide.

Step-by-Step Methodology

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM, approx. 3 mL per mmol of amine). In a separate dropping funnel, dissolve 4-methylbenzoyl chloride (1.05 eq) in anhydrous DCM.[5]

-

Reaction Setup: Place the flask containing the amine solution under an inert atmosphere (e.g., nitrogen) and cool to 0-5 °C using an ice bath.

-

Addition: Add the 4-methylbenzoyl chloride solution from the dropping funnel dropwise to the stirred amine solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The formation of a precipitate (triethylammonium chloride) is expected.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine and any unreacted amine), saturated sodium bicarbonate (NaHCO₃) solution (to remove any residual acid), and brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product.

Analytical and Spectroscopic Characterization

While a dedicated spectral library for this specific CAS number is not publicly available, the expected spectroscopic data can be accurately predicted based on its chemical structure and data from its isomers.[3][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.7 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

-

δ ~7.25 ppm (d, 2H): Aromatic protons meta to the carbonyl group.

-

δ ~7.20 ppm (d, 2H): Aromatic protons on the benzyl ring.

-

δ ~7.15 ppm (d, 2H): Aromatic protons on the benzyl ring.

-

δ ~6.4 ppm (br s, 1H): Amide (N-H) proton.

-

δ ~4.6 ppm (d, 2H): Methylene (CH₂) protons.

-

δ ~2.4 ppm (s, 3H): Methyl (CH₃) protons on the benzoyl ring.

-

δ ~2.35 ppm (s, 3H): Methyl (CH₃) protons on the benzyl ring.

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~167 ppm: Carbonyl (C=O) carbon.

-

δ ~142-134 ppm: Quaternary aromatic carbons.

-

δ ~129-127 ppm: Aromatic C-H carbons.

-

δ ~44 ppm: Methylene (CH₂) carbon.

-

δ ~21 ppm: Both methyl (CH₃) carbons.

-

-

Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):

-

~3300 cm⁻¹: N-H stretching vibration.

-

~3030 cm⁻¹: Aromatic C-H stretching.

-

~2920 cm⁻¹: Aliphatic C-H stretching.

-

~1645 cm⁻¹: Strong C=O stretching (Amide I band).

-

~1540 cm⁻¹: N-H bending (Amide II band).

-

-

Mass Spectrometry (EI):

-

m/z 239: Molecular ion [M]⁺.

-

m/z 119: Fragment corresponding to the [C₈H₇O]⁺ ion (4-methylbenzoyl cation).

-

m/z 105: Fragment corresponding to the [C₇H₅O]⁺ ion (benzoyl cation), after loss of methyl.

-

m/z 106: Fragment corresponding to the [C₈H₁₀N]⁺ ion.

-

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for CAS 33515-44-5 is not available. This section is based on GHS data for the isomer N-benzyl-4-methylbenzamide and the hazards of its precursors.[4][8]

-

Hazard Classification:

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids/bases.

-

Conclusion

4-methyl-N-(4-methylbenzyl)benzamide (CAS 33515-44-5) is a distinct chemical entity whose synthesis and characterization can be approached with high confidence using established organic chemistry principles. The provided synthesis protocol offers a reliable and scalable method for its preparation. While direct experimental data is sparse, a robust analytical profile can be predicted, enabling its unambiguous identification. Adherence to appropriate safety protocols, derived from analogous compounds, is essential for its handling. This guide serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound in further studies.

References

-

Appchem. (n.d.). N-benzyl-4-methylbenzamide | 5436-83-9. Available at: [Link]

-

Ngassa, F. N., et al. (2018). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2671699, N-(4-methylbenzyl)benzamide. Available at: [Link]

-

Chemsrc. (2025). 4-methyl-N-(4-methylbenzyl)benzamide | CAS#:33515-44-5. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzamide, 4-methyl-N-(4-methylbenzoyl)-N-butyl-. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228681, N-Benzyl-4-methylbenzamide. Available at: [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Direct synthesis of N-alkylated amides via tandem hydration/N-alkylation reaction from nitriles, aldoximes and alcohols. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. In NIST Chemistry WebBook. Available at: [Link]

-

Beilstein Journals. (n.d.). A metal-free approach for the synthesis of amides/esters with pyridinium salts of phenacyl bromides via. Available at: [Link]

-

Royal Society of Chemistry. (2021). Supporting Information for Cu2(BDC)2DABCO as a highly efficient and reusable catalyst for the synthesis of N-substituted amides. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of N-benzyl-N-methyl-benzamide. Available at: [Link]

-

Zhang, Y., et al. (2018). Solid phase synthesis of N-p-methylbenzyl benzamide and its crystal structure. Chinese Journal of Structural Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-methyl-N-(4-methylbenzyl)benzamide | CAS#:33515-44-5 | Chemsrc [chemsrc.com]

- 3. rsc.org [rsc.org]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. N-Benzyl-4-methylbenzamide | C15H15NO | CID 228681 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-methyl-N-(4-methylbenzyl)benzamide: Technical Profile & Synthesis Guide

This guide provides an in-depth technical analysis of 4-methyl-N-(4-methylbenzyl)benzamide , a structural analog within the N-benzylbenzamide class. This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and as a fragment for Structure-Activity Relationship (SAR) studies targeting GPCRs.

The following content is structured to support researchers in the synthesis, handling, and application of this specific chemical entity.

Chemical Identity & Physical Profile

4-methyl-N-(4-methylbenzyl)benzamide is a secondary amide formed by the condensation of 4-methylbenzoic acid and 4-methylbenzylamine. It is characterized by two p-tolyl moieties linked via an amide bond and a methylene bridge.

Identity Data

| Parameter | Value |

| Chemical Name | 4-methyl-N-[(4-methylphenyl)methyl]benzamide |

| CAS Registry Number | 33515-44-5 |

| PubChem CID | Referenced via CAS 33515-44-5 |

| Molecular Formula | C₁₆H₁₇NO |

| Molecular Weight | 239.31 g/mol |

| SMILES | CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C |

| InChIKey | SUMHSAVOXNKVKB-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

| Property | Value | Source/Prediction |

| Appearance | White to off-white crystalline solid | Standard Amide Profile |

| Melting Point | 137–138 °C | Lit. Analog Comparison |

| LogP (Predicted) | ~3.62 | Hydrophobic (Lipophilic) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water | Lipophilic Amide |

| H-Bond Donors | 1 (Amide NH) | Structural Analysis |

| H-Bond Acceptors | 1 (Amide Carbonyl) | Structural Analysis |

Safety & Handling (GHS Classification)

Note: While specific experimental toxicology data for this exact CAS is limited in public repositories, the safety profile is derived from the established hazards of the N-benzylbenzamide class and its precursors.

Signal Word: WARNING

Hazard Statements (GHS)

| Code | Hazard Statement | Classification |

| H302 | Harmful if swallowed. | Acute Toxicity, Oral (Cat 4) |

| H315 | Causes skin irritation.[1] | Skin Corrosion/Irritation (Cat 2) |

| H319 | Causes serious eye irritation.[1] | Eye Damage/Irritation (Cat 2A) |

| H335 | May cause respiratory irritation.[1] | STOT-SE (Cat 3) |

Precautionary Protocols

-

Engineering Controls: All synthesis steps involving acyl chlorides must be performed in a chemical fume hood to prevent inhalation of HCl vapors.

-

PPE: Nitrile gloves (0.11 mm min. thickness), safety goggles with side shields, and a lab coat are mandatory.

-

Spill Response: Contain with sand or vermiculite. Do not flush into surface water or sanitary sewer system.

Synthesis Protocol: Schotten-Baumann Coupling

The most robust method for synthesizing 4-methyl-N-(4-methylbenzyl)benzamide is via nucleophilic acyl substitution using 4-methylbenzoyl chloride and 4-methylbenzylamine. This protocol ensures high yield and purity.

Reaction Scheme

Materials

-

Reagent A: 4-Methylbenzoyl chloride (1.0 equiv)

-

Reagent B: 4-Methylbenzylamine (1.0 equiv)

-

Base: Triethylamine (Et₃N) (1.2 equiv) or Pyridine

-

Solvent: Dichloromethane (DCM), anhydrous[2]

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

). Add a magnetic stir bar. -

Solvation: Dissolve 4-methylbenzylamine (10 mmol, 1.21 g) and Triethylamine (12 mmol, 1.67 mL) in 30 mL of anhydrous DCM.

-

Cooling: Submerge the RBF in an ice-water bath (0 °C) and stir for 10 minutes.

-

Addition: Dissolve 4-methylbenzoyl chloride (10 mmol, 1.54 g) in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15 minutes using a pressure-equalizing addition funnel or syringe pump.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 3–4 hours. Monitor progress via TLC (Hexane:EtOAc 3:1).

-

Work-up:

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signals confirm the structure:

-

¹H NMR (400 MHz, CDCl₃):

- 7.70 (d, J = 8.0 Hz, 2H, Benzoyl-ArH)

- 7.25 (d, J = 8.0 Hz, 2H, Benzoyl-ArH)

- 7.20 (d, J = 8.0 Hz, 2H, Benzyl-ArH)

- 7.15 (d, J = 8.0 Hz, 2H, Benzyl-ArH)

- 6.40 (br s, 1H, NH)

- 4.60 (d, J = 5.8 Hz, 2H, N-CH ₂-Ar)

- 2.39 (s, 3H, Benzoyl-CH ₃)

- 2.34 (s, 3H, Benzyl-CH ₃)

-

Mass Spectrometry (ESI):

-

Calculated

-

Found

-

Visualizations

Figure 1: Synthesis Workflow & Logic

This diagram illustrates the critical decision points and flow of the synthesis protocol.

Caption: Step-by-step Schotten-Baumann synthesis workflow for 4-methyl-N-(4-methylbenzyl)benzamide.

Figure 2: Safety & Hazard Management

A logical flow for handling the specific hazards associated with this synthesis.

Caption: Hazard management workflow prioritizing engineering controls and PPE for amide synthesis.

Applications & Context

Drug Discovery Scaffold: The 4-methyl-N-(4-methylbenzyl)benzamide structure is a "privileged scaffold" in medicinal chemistry.

-

Kinase Inhibition: The N-benzylbenzamide motif mimics the ATP-binding hinge region in certain kinase inhibitors. The hydrophobic methyl groups improve binding affinity to lipophilic pockets.

-

Ion Channel Modulators: Analogs of this compound have been screened for activity against TRP channels and voltage-gated sodium channels.

-

Fragment-Based Design: Due to its low molecular weight (<250 Da) and defined geometry, it is an ideal fragment for growing into larger, more potent drug candidates.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 33515-44-5. Retrieved from [Link]

-

Chemsrc. CAS 33515-44-5 Entry and Physical Properties. Retrieved from [Link]

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Schotten-Baumann mechanism).

Sources

N-Benzylbenzamide Analogs in Drug Discovery: A Technical Review of Multifunctional Scaffolds

Executive Summary

The N-benzylbenzamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Unlike rigid templates, this scaffold offers a flexible linker (the amide bond) connecting two aromatic domains, allowing for precise conformational adaptation to distinct binding pockets.

This technical guide synthesizes the latest developments in N-benzylbenzamide analogs, moving beyond basic structural descriptions to analyze their functional roles in oncology (tubulin inhibition) , metabolic syndrome (dual sEH/PPARγ modulation) , and infectious disease (FtsZ inhibition) . It provides actionable protocols, structure-activity relationship (SAR) insights, and mechanistic workflows to accelerate research in this domain.

Structural Versatility & SAR Analysis

The pharmacological power of N-benzylbenzamide lies in its bipartite aromatic nature. The scaffold consists of a Benzoyl ring (Ring A) and a Benzyl ring (Ring B) connected by an amide linker.

SAR Logic[1][2]

-

Linker Stability: The amide bond is metabolically stable but can be modified (e.g., to a thioamide or retro-amide) to alter hydrogen bonding capability.

-

Ring A (Benzoyl) Substitutions: Often dictate electronic affinity for hydrophobic pockets (e.g., in sEH enzymes).

-

Ring B (Benzyl) Substitutions: Critical for steric fit. Bulky groups (e.g., -CF3) at the ortho position often lock the conformation, enhancing selectivity.

Visualization: SAR & Functional Zones

The following diagram maps the critical modification zones of the scaffold.

Figure 1: Structural Activity Relationship (SAR) map of N-benzylbenzamide, highlighting key zones for chemical modification and their impact on therapeutic targets.

Therapeutic Application: Oncology (Tubulin Inhibition)

Microtubules are essential for cell division, making them a prime target for cancer therapy. While taxanes stabilize microtubules, Colchicine Binding Site Inhibitors (CBSIs) destabilize them, preventing polymerization.[1]

Mechanism of Action

N-benzylbenzamide derivatives, specifically Compound 20b , have emerged as potent CBSIs.[2] They bind to the interface between

Quantitative Data: Compound 20b Profile

| Parameter | Value | Notes |

| Target | Tubulin (Colchicine Site) | Inhibits polymerization |

| IC50 (Proliferation) | 12 - 27 nM | Tested against multiple cancer cell lines |

| LD50 (Mice) | 599.7 mg/kg (i.v.)[2] | High safety margin (as phosphate prodrug 20b-P) |

| Key Substitution | 3,4,5-trimethoxy (Ring A) | Mimics colchicine A-ring |

Experimental Protocol: Tubulin Polymerization Assay

Objective: To quantify the inhibition of tubulin assembly by a test compound.[1][3]

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP Stock (100 mM).[4]

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Spectrophotometer (heated to 37°C).

Step-by-Step Methodology:

-

Preparation: Pre-warm the 96-well plate to 37°C. Thaw tubulin rapidly and place on ice.

-

Master Mix: Dilute tubulin to 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol (to enhance baseline polymerization).

-

Compound Addition: Add 5 µL of test compound (dissolved in DMSO) to experimental wells. Final DMSO concentration should not exceed 1%.

-

Control: 5 µL DMSO (Vehicle).

-

Reference: 5 µL Colchicine (10 µM final).

-

-

Initiation: Add 95 µL of the Tubulin Master Mix to each well.

-

Measurement: Immediately start reading absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

Analysis: Plot OD340 vs. Time. Calculate the Vmax (rate of polymerization) during the linear growth phase.

-

% Inhibition = (1 - (Vmax_sample / Vmax_control)) × 100

-

Therapeutic Application: Metabolic Syndrome (sEH/PPARγ)[7]

A novel application of the N-benzylbenzamide scaffold is the dual modulation of Soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor

Mechanistic Synergy

-

sEH Inhibition: Prevents the degradation of Epoxyeicosatrienoic acids (EETs), which are potent vasodilators and anti-inflammatory agents.

-

PPAR

Activation: Sensitizes cells to insulin, regulating glucose metabolism.

Compound 14c utilizes the N-benzylbenzamide core as a "merged pharmacophore," where the amide linker mimics the urea pharmacophore of standard sEH inhibitors, and the lipophilic tails engage the PPAR

Visualization: Dual Modulation Pathway

Figure 2: Dual mechanism of action for N-benzylbenzamide derivatives in treating metabolic syndrome.

Experimental Protocol: sEH Inhibition Assay (Fluorometric)

Objective: Determine the IC50 of the compound against human recombinant sEH.

Reagents:

-

Substrate: PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid).[8]

-

Inhibitor Control: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).[8]

Step-by-Step Methodology:

-

Buffer Prep: Use 25 mM Bis-Tris/HCl (pH 7.0) containing 0.1 mg/mL BSA.

-

Enzyme Incubation: Mix 180 µL of diluted sEH enzyme with 20 µL of the test compound (various concentrations). Incubate for 15 minutes at room temperature to allow equilibrium binding.

-

Substrate Addition: Add PHOME (final concentration 50 µM).

-

Reaction: Upon hydrolysis by sEH, PHOME releases a highly fluorescent cyanohydrin product (6-methoxy-2-naphthaldehyde).

-

Detection: Measure fluorescence intensity (Excitation: 330 nm , Emission: 465 nm ) kinetically for 30 minutes.

-

Calculation:

-

Inhibition (%) = (Slope_control - Slope_sample) / Slope_control × 100

-

Synthetic Methodology

Reliable synthesis is the bedrock of drug discovery. The formation of the amide bond in N-benzylbenzamides can be achieved via classic Schotten-Baumann conditions or modern coupling reagents.

General Synthesis Protocol (Amide Coupling)

Reaction: Carboxylic Acid (Ring A) + Benzylamine (Ring B)

-

Activation: Dissolve the substituted benzoic acid (1.0 equiv) in dry DMF or DCM. Add EDC.HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 minutes.

-

Why EDC/HOBt? This minimizes racemization (if chiral centers exist) and suppresses side reactions compared to acid chlorides.

-

-

Addition: Add the substituted benzylamine (1.0 equiv) and a base like DIPEA (2.0 equiv).

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under Nitrogen.

-

Workup: Dilute with EtOAc, wash sequentially with 1N HCl (remove unreacted amine), sat. NaHCO3 (remove unreacted acid), and brine.

-

Purification: Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Future Directions

The N-benzylbenzamide scaffold is evolving. Current research is expanding into:

-

FtsZ Inhibitors: Targeting bacterial cell division (homolog of tubulin) to fight multidrug-resistant Staphylococcus aureus (MRSA). Compounds like TXH9179 show promise here.

-

Prodrug Strategies: Phosphate prodrugs (like 20b-P ) are being developed to overcome the poor water solubility often associated with highly lipophilic benzamide analogs.

References

-

N-Benzylbenzamides as Dual sEH/PPARγ Modulators Schmidt, J., et al. (2015).[9] N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators.[5][9] Journal of Medicinal Chemistry.

-

Tubulin Polymerization Inhibitors (Compound 20b) Zhang, H., et al. (2021).[2] Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[10] European Journal of Medicinal Chemistry.

-

FtsZ Inhibitors for MRSA (TXH9179) Stranreiro, V., et al. (2023). Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor. ACS Infectious Diseases.

-

sEH Inhibitor Screening Protocol Cayman Chemical.[6][7] Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit Protocol.

-

Tubulin Polymerization Assay Methodology Cytoskeleton, Inc.[4][11] Tubulin Polymerization Assay (OD based).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cytoskeleton.com [cytoskeleton.com]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. actabotanica.org [actabotanica.org]

- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Purity Synthesis of 4-methyl-N-(4-methylbenzyl)benzamide

Abstract & Scope

This application note details the optimized protocol for the synthesis of 4-methyl-N-(4-methylbenzyl)benzamide via nucleophilic acyl substitution (Schotten-Baumann conditions). While amide bond formation is a staple of medicinal chemistry—found in blockbuster drugs like Atorvastatin and Valsartan—the specific coupling of electron-rich benzylic amines with substituted benzoyl chlorides requires precise control of stoichiometry and temperature to minimize dimerization and hydrolysis byproducts.

This guide moves beyond generic textbook descriptions, offering a self-validating protocol designed for reproducibility in drug discovery workflows. It emphasizes the critical role of base selection and solvent polarity in driving the equilibrium toward the amide product.

Reaction Mechanism & Theory

The synthesis proceeds via the nucleophilic attack of 4-methylbenzylamine on the carbonyl carbon of

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the stepwise mechanism, highlighting the tetrahedral intermediate and the critical deprotonation step.

Figure 1: Mechanistic pathway of nucleophilic acyl substitution. The base (Et3N) is essential to prevent the protonated amine from becoming non-nucleophilic.

Materials & Stoichiometry

Precise stoichiometry is vital. A slight excess of the amine is preferred over the acid chloride to ensure complete consumption of the highly reactive electrophile, simplifying the workup.

Target Scale: 10 mmol

| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Density (g/mL) | Role |

| 154.59 | 1.0 | 1.55 g | ~1.17 | Electrophile | |

| 4-Methylbenzylamine | 121.18 | 1.05 | 1.27 g (1.33 mL) | 0.952 | Nucleophile |

| Triethylamine (Et | 101.19 | 1.2 | 1.21 g (1.67 mL) | 0.726 | HCl Scavenger |

| Dichloromethane (DCM) | 84.93 | N/A | 40 mL | 1.33 | Solvent |

Note:

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen (

) or Argon.[1] -

Solvation: Add 4-methylbenzylamine (1.05 equiv) and Triethylamine (1.2 equiv) to the flask. Dissolve in Dichloromethane (DCM) (30 mL).

-

Expert Insight: DCM is chosen for its high solubility of both reactants and the product, facilitating a homogeneous reaction.

-

-

Cooling: Submerge the flask in an ice-water bath (

). Stir for 10 minutes.-

Why? The reaction is exothermic.[1] Cooling prevents localized overheating which can lead to side products or solvent boiling.

-

Phase 2: Addition & Coupling

-

Addition: Dilute

-toluoyl chloride (1.0 equiv) in 10 mL of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes using a pressure-equalizing addition funnel or syringe pump.-

Control: Maintain internal temperature

during addition.

-

-

Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours.

-

Monitoring: Check progress via TLC (Hexane:EtOAc 3:1). The acid chloride spot (

, unstable) should disappear, and a new amide spot (

-

Phase 3: Workup & Isolation

The workup is designed to chemically remove unreacted starting materials.

-

Quench: Add 20 mL of water to the reaction mixture.

-

Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2

20 mL).-

Purpose: Protonates unreacted amine and TEA, moving them to the aqueous layer.

-

-

Base Wash: Wash the organic layer with Saturated NaHCO

(2-

Purpose: Neutralizes any residual HCl and converts any hydrolyzed

-toluic acid to its water-soluble salt.

-

-

Drying: Wash with Brine (1

20 mL), dry over anhydrous MgSO -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Workflow Diagram (DOT Visualization)

Figure 2: Step-by-step experimental workflow ensuring removal of all starting materials.

Purification & Characterization

Crude benzamides are often white or off-white solids. While column chromatography can be used, recrystallization is superior for scalability and purity.

Recrystallization Protocol[3][4][5][6]

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) .

-

Slowly add hot water until persistent turbidity is observed.

-

Add a few drops of EtOH to clear the solution.

-

Allow to cool slowly to RT, then to

. -

Filter the white needles/crystals and wash with cold EtOH/Water (1:1).

Expected Data

-

Appearance: White crystalline solid.

-

Yield: 85–95%.

-

Melting Point: Expected range 145–155°C (Derivative dependent; compare to specific literature if available).

-

1H NMR (CDCl

, 400 MHz):- 7.70 (d, 2H, benzoyl Ar-H)

- 7.20–7.30 (m, 4H, benzyl Ar-H + 2H benzoyl Ar-H)

- 6.40 (br s, 1H, NH)

-

4.60 (d, 2H, benzylic CH

-

2.40 (s, 3H, Ar-CH

-

2.35 (s, 3H, Ar-CH

Troubleshooting & Safety

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are dry; use fresh acid chloride; check DCM water content. |

| Oiling Out | Impure Product | Recrystallize again; ensure slow cooling; seed with a crystal if available. |

| Extra Spots on TLC | Incomplete Washing | Ensure thorough HCl and NaHCO |

Safety (MSDS Highlights)

- -Toluoyl Chloride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.

-

DCM: Suspected carcinogen. Avoid inhalation.

-

Triethylamine: Flammable, corrosive, toxic.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedure for amide synthesis).

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852.

-

PubChem Compound Summary. (n.d.). N-(4-methylbenzyl)benzamide derivatives. National Center for Biotechnology Information.

Sources

Application Note: High-Efficiency Amide Coupling of 4-Methylbenzylamine and 4-Methylbenzoic Acid

Introduction: The Ubiquity and Importance of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, forming the backbone of peptides and proteins and appearing in a vast array of pharmaceuticals, natural products, and polymers.[1][2] Its remarkable stability and structural role make the efficient formation of this linkage a critical endeavor for researchers in drug discovery and development. The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[3] Consequently, a diverse toolkit of coupling reagents has been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[1]

This application note provides a detailed guide to the amide coupling of 4-methylbenzoic acid and 4-methylbenzylamine to form N-(4-methylbenzyl)-4-methylbenzamide. This reaction serves as an excellent model system for a typical amide bond formation between a simple aromatic carboxylic acid and a primary benzylamine. We will explore two robust and widely used coupling protocols, delving into the mechanistic rationale behind the choice of reagents and providing step-by-step experimental procedures.

Reaction Scheme

Protocol 1: EDC/HOBt Mediated Coupling - A Classic and Cost-Effective Approach

The combination of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), with an additive like 1-Hydroxybenzotriazole (HOBt) is a workhorse method for amide bond formation.[4][5] This method is valued for its reliability, relatively low cost, and the water-solubility of its urea byproduct, which simplifies purification.[5]

Mechanism of Action

The reaction proceeds through a multi-step mechanism. Initially, the carboxylic acid adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[6] However, this intermediate can be susceptible to racemization and other side reactions. The addition of HOBt mitigates these issues by rapidly converting the O-acylisourea into an HOBt-active ester.[6] This active ester is less reactive than the O-acylisourea but more stable and highly susceptible to nucleophilic attack by the amine, leading to the desired amide and regenerating HOBt.[6]

Experimental Workflow Diagram

Caption: Workflow for EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzoic acid (1.0 eq.), 4-methylbenzylamine (1.1 eq.), and HOBt (1.2 eq.). Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approximately 0.5 M concentration with respect to the carboxylic acid).

-

Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise to the stirred solution.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-18 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Wash the combined organic layers sequentially with 1N HCl (to remove unreacted amine and any basic byproducts), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-methylbenzyl)-4-methylbenzamide.

Protocol 2: HATU Mediated Coupling - For Speed and High Efficiency

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation aminium-based coupling reagent known for its high efficiency, rapid reaction times, and low rates of racemization, making it particularly useful for sterically hindered substrates or sensitive amino acids.[7][8]

Mechanism of Action

In the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[7] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[7][8] The amine then rapidly attacks this active ester to form the stable amide bond, with the release of 1-hydroxy-7-azabenzotriazole (HOAt).[7] The pyridine nitrogen in the HOAt moiety is thought to accelerate the reaction through a neighboring group effect.[8]

Experimental Workflow Diagram

Caption: Workflow for HATU mediated amide coupling.

Detailed Experimental Protocol

-

Acid Activation (Pre-activation): In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylbenzoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approximately 0.5 M). Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15-30 minutes.[7]

-

Amine Addition: To the pre-activated mixture, add a solution of 4-methylbenzylamine (1.1 eq.) in a small amount of anhydrous DMF.

-

Reaction Progression: Stir the reaction at room temperature for 1-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water to remove the bulk of the DMF.

-

Washing: Sequentially wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.[7]

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Data Summary and Comparison

| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |

| Coupling Reagent | EDC / HOBt | HATU |

| Base | Typically not required, but a non-nucleophilic base can be used | DIPEA or Triethylamine |

| Solvent | DMF, DCM, THF | DMF, DCM |

| Reaction Time | 12-18 hours | 1-4 hours |

| Typical Yield | Good to Excellent | Excellent |

| Cost | Lower | Higher |

| Byproducts | Water-soluble urea | Tetramethylurea, HOAt |

| Advantages | Cost-effective, readily available reagents, easy byproduct removal.[5] | Fast reaction times, high yields, effective for hindered substrates.[7][8] |

| Disadvantages | Longer reaction times, potential for side reactions without HOBt. | Higher cost, can be moisture sensitive. |

Troubleshooting and Expert Insights

-

Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For the HATU protocol, increasing the pre-activation time or the equivalents of the coupling reagent and base may improve the outcome. In the EDC/HOBt protocol, ensuring the quality of the EDC is crucial, as it can degrade upon storage.

-

Incomplete Reaction: If starting material remains, consider increasing the reaction time or temperature (though this may increase the risk of side reactions). A slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.[7]

-

Side Reactions: The formation of an N-acylurea byproduct can occur with carbodiimide reagents if the amine is not sufficiently reactive. The use of HOBt or HOAt significantly suppresses this side reaction.[5]

-

Purification Challenges: The urea byproduct from EDC is generally water-soluble, making it easy to remove during the aqueous workup. If purification by column chromatography proves difficult, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective alternative.[9]

Conclusion

The synthesis of N-(4-methylbenzyl)-4-methylbenzamide via amide coupling is a straightforward yet fundamental transformation in organic synthesis. Both the classic EDC/HOBt and the more modern HATU protocols offer reliable and high-yielding routes to the desired product. The choice between these methods will often depend on factors such as the scale of the reaction, the cost of reagents, and the time constraints of the project. By understanding the underlying mechanisms and following these detailed protocols, researchers can confidently and efficiently construct amide bonds for a wide range of applications.

References

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

-

ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

-

AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved from [Link]

Sources

- 1. hepatochem.com [hepatochem.com]

- 2. growingscience.com [growingscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of 4-methyl-N-(4-methylbenzyl)benzamide

Introduction: The Critical Role of Recrystallization in Purification

Recrystallization stands as a cornerstone technique for the purification of solid organic compounds in both research and industrial settings.[1][2] The fundamental principle of this method lies in the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent to create a saturated solution. As this solution gradually cools, the solubility of the target compound decreases, leading to the formation of highly ordered crystals.[3] Impurities, which are either present in smaller quantities or possess different solubility profiles, remain in the "mother liquor," allowing for their separation by filtration.[4]

The success of any recrystallization is critically dependent on the judicious choice of solvent.[5][6] An optimal solvent should exhibit a steep solubility curve for the compound of interest, meaning it is highly soluble when hot and sparingly soluble when cold.[7] Furthermore, the solvent must be chemically inert towards the compound, and its boiling point should be low enough to facilitate easy removal from the purified crystals.[5][6]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic selection of an optimal solvent for the recrystallization of 4-methyl-N-(4-methylbenzyl)benzamide, a moderately complex N-substituted aromatic amide.

Physicochemical Analysis of 4-methyl-N-(4-methylbenzyl)benzamide

A prerequisite to selecting a suitable solvent is to analyze the structure of the target molecule, 4-methyl-N-(4-methylbenzyl)benzamide, to predict its polarity.

Structure:

(Simplified 2D representation)

-

Polar Moieties: The central secondary amide group (-CONH-) is the primary polar functional group. The carbonyl oxygen and the nitrogen atom introduce a significant dipole moment and the capacity for hydrogen bonding.[8][9][10] Amides are generally considered polar molecules.[9][10]

-

Non-Polar Moieties: The molecule possesses two aromatic (phenyl) rings and two methyl groups, which contribute to a significant non-polar character.[11][12] Aromatic compounds themselves are often non-polar or weakly polar.[12][13]

Predicted Polarity: The presence of both polar and non-polar regions suggests that 4-methyl-N-(4-methylbenzyl)benzamide is a moderately polar compound. This prediction is the cornerstone of our solvent selection strategy, guiding us to test a range of solvents with varying polarities based on the "like dissolves like" principle.[5][7]

Experimental Workflow for Solvent Screening

The most reliable method for identifying an ideal recrystallization solvent is through systematic, small-scale solubility testing.[7][14] This empirical approach mitigates the risk of poor yield or failed crystallization on a larger scale.

Diagram of the Solvent Selection Workflow

The logical process for selecting an appropriate solvent is depicted in the following workflow diagram.

Caption: Figure 1: Decision Workflow for Recrystallization Solvent Selection.

Protocol: Small-Scale Solubility Screening

Objective: To determine the solubility of 4-methyl-N-(4-methylbenzyl)benzamide in a range of candidate solvents at room temperature and at their respective boiling points.

Materials:

-

Crude 4-methyl-N-(4-methylbenzyl)benzamide

-

Small test tubes (e.g., 10 x 75 mm)

-

Graduated pipettes or micropipettes

-

Heating block or water bath

-

Vortex mixer

-

Candidate Solvents: Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane (This selection spans the polarity spectrum from highly polar to non-polar).

Procedure:

-

Place approximately 20-30 mg of the crude solid into six separate, labeled test tubes.

-

Room Temperature Test: To each tube, add 0.5 mL of a different candidate solvent. Vigorously mix using a vortex mixer for 30 seconds.

-

Observe and record the solubility of the solid in each solvent at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[14]

-

Hot Solvent Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, heat the test tubes in a heating block or water bath to the boiling point of the solvent. Caution: Never heat flammable organic solvents with an open flame; always use a hot plate or water bath.

-

While heating, continue to add the same solvent dropwise (up to a total volume of ~2 mL) until the solid completely dissolves. Record the approximate volume of solvent required.

-

If the solid dissolves completely in the hot solvent, it is a potential candidate. If it remains insoluble even after adding 2 mL of hot solvent, it is unsuitable as a single solvent.[14]

-

Crystallization Test: Remove the test tubes containing the hot, clear solutions from the heat source and allow them to cool slowly to room temperature.

-

Once at room temperature, place the tubes in an ice-water bath to induce maximum crystallization.

-

Observe and record the quantity and quality of the crystals formed. An ideal solvent will yield a large amount of crystalline solid. The formation of an oil or very fine powder is less desirable.

Data Interpretation and Solvent Selection

The results from the solubility screening should be tabulated for clear comparison. The following table represents a hypothetical outcome for this experiment.

| Solvent | Polarity | Boiling Point (°C) | Solubility at Room Temp. (25°C) | Solubility at Boiling Point | Observations Upon Cooling | Suitability |

| Hexane | Non-polar | 69 | Insoluble | Insoluble | No change | Poor (Potential anti-solvent) |

| Toluene | Non-polar | 111 | Sparingly Soluble | Soluble | Moderate crystal formation | Fair |

| Ethyl Acetate | Moderately Polar | 77 | Sparingly Soluble | Very Soluble | Abundant, well-formed crystals | Excellent |

| Acetone | Polar Aprotic | 56 | Soluble | Very Soluble | Poor recovery of crystals | Poor (Too soluble) |

| Ethanol | Polar Protic | 78 | Sparingly Soluble | Very Soluble | Good crystal formation | Good |

| Water | Highly Polar | 100 | Insoluble | Insoluble | No change | Poor (Potential anti-solvent) |

Analysis of Hypothetical Results:

-

Hexane and Water: The compound is insoluble in both hot and cold hexane and water, making them unsuitable as single recrystallization solvents. However, they could be considered as "anti-solvents" in a solvent-pair system.[5][15]

-

Acetone: The compound is too soluble in acetone at room temperature, which would lead to poor recovery of the purified product.[16]

-

Toluene and Ethanol: Both show promise, with low solubility at room temperature and high solubility when hot. They are good candidates.

-

Ethyl Acetate: This solvent demonstrates the ideal characteristics: sparingly soluble at room temperature, very soluble at its boiling point, and yields a large quantity of high-quality crystals upon cooling. Based on this data, ethyl acetate is the optimal choice for a single-solvent recrystallization.

Protocol: Recrystallization of 4-methyl-N-(4-methylbenzyl)benzamide

Objective: To purify crude 4-methyl-N-(4-methylbenzyl)benzamide using ethyl acetate as the recrystallization solvent.

Materials:

-

Crude 4-methyl-N-(4-methylbenzyl)benzamide (e.g., 2.0 g)

-

Ethyl Acetate (ACS grade or higher)

-

Erlenmeyer flasks (2)

-

Hot plate

-

Stemless glass funnel and fluted filter paper

-

Büchner funnel, filter flask, and vacuum source

-

Ice-water bath

-

Glass stirring rod

Procedure:

-

Dissolution: Place the crude solid (2.0 g) into a 125 mL Erlenmeyer flask. Add a boiling chip. In a separate flask, heat approximately 50-60 mL of ethyl acetate to a gentle boil on a hot plate.

-

Carefully add the minimum amount of hot ethyl acetate to the flask containing the solid, swirling continuously, until the solid just dissolves. Keep the solution at or near its boiling point during this process.

-

Hot Filtration (if necessary): If the hot solution contains insoluble impurities (e.g., dust, particulates), a hot gravity filtration is required.[17][18]

-

Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

-

Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for 15-20 minutes to maximize the yield.[4][19]

-

Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[19]

-

Washing: Wash the crystals in the funnel with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor.

-

Drying: Allow the crystals to air-dry on the filter paper by drawing air through them for several minutes. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point.

Conclusion

The selection of an appropriate recrystallization solvent is a systematic process that combines theoretical prediction with empirical testing. For 4-methyl-N-(4-methylbenzyl)benzamide, a molecule with both polar and non-polar characteristics, a moderately polar solvent like ethyl acetate is predicted to be effective. The outlined protocols for small-scale solubility screening and full-scale recrystallization provide a robust framework for achieving high purity of this and structurally similar compounds. This methodical approach ensures efficiency, maximizes yield, and is a critical skill for professionals in chemical research and drug development.

References

-

University of California, Los Angeles. (n.d.). Recrystallization. Chem 30BL Handout. [Link]

-

Quora. (2016, June 16). What are the reasons to use two solvents in recrystallization?[Link]

-

BYJU'S. (2022, March 28). Amido and Amide. [Link]

-

PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. [Link]

-

LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

-

Quora. (2017, February 5). Which functional group is more polar in a drug: primary amide or a carboxylic acid?[Link]

-

Vedantu. (2024, July 1). Is Amide polar or nonpolar class 11 chemistry CBSE. [Link]

-

Oreate AI Blog. (2025, December 24). The Polar Nature of Amides: Understanding Their Unique Properties. [Link]

-

Safrole. (n.d.). Recrystallization and hot filtration. [Link]

-

CK-12 Foundation. (n.d.). Flexi answers - Is it true that aromatic compounds are polar?[Link]

-

Journal of Chemical Education. (1995). An Efficient and Inexpensive Apparatus for Hot Filtration. [Link]

-

Wikipedia. (n.d.). Aromatic compound. [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. [Link]

-

University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. [Link]

-

National Sun Yat-sen University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link]

-

Quora. (2017, August 14). Why are aromatic compounds polar?[Link]

-

University of Colorado Boulder. (n.d.). Recrystallization. [Link]

-

University of York. (n.d.). Mixed-solvent recrystallisation. [Link]

-

Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

-

YouTube. (2012, April 12). Chemistry Practical Techniques: Recrystallisation, including hot filtration. [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-methylbenzyl)benzamide. PubChem. [Link]

-

Chemical Education Xchange. (2025, November 17). Recrystallization in the Organic Chemistry Laboratory. [Link]

-

Thompson Rivers University. (n.d.). Experiment 2: Recrystallization. [Link]

-

Chemistry Stack Exchange. (2014, December 3). Polarity of aromatic compounds with various functional groups. [Link]

-

University of Technology, Iraq. (n.d.). Chooses a solvent for Recrystallization. [Link]

-

PubChemLite. (n.d.). 4-methyl-n-(4-methylbenzyl)benzamide (C16H17NO). [Link]

-

Reddit. (2021, June 11). polarity of molecules with aromatic ring. r/Mcat. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-4-methylbenzamide. PubChem. [Link]

-

MDPI. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. [Link]

-

National Center for Biotechnology Information. (2021, April 19). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. PMC. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST Chemistry WebBook. [Link]

-

University of Calgary. (n.d.). RECRYSTALLISATION. [Link]

-

ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]

-

Stenutz. (n.d.). N-(4-methylphenyl)benzamide. [Link]

- Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.

-

SOPs. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. [Link]

Sources

- 1. vet.mu.edu.iq [vet.mu.edu.iq]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. praxilabs.com [praxilabs.com]

- 4. athabascau.ca [athabascau.ca]

- 5. rubingroup.org [rubingroup.org]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. Recrystallization in the Organic Chemistry Laboratory. | Chemical Education Xchange [chemedx.org]

- 8. byjus.com [byjus.com]

- 9. Is Amide polar or nonpolar class 11 chemistry CBSE [vedantu.com]

- 10. The Polar Nature of Amides: Understanding Their Unique Properties - Oreate AI Blog [oreateai.com]

- 11. ck12.org [ck12.org]

- 12. Aromatic compound - Wikipedia [en.wikipedia.org]

- 13. quora.com [quora.com]

- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 15. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. LabXchange [labxchange.org]

Application Note: Determination of the Thermodynamic Solubility of 4-methyl-N-(4-methylbenzyl)benzamide in Dimethyl Sulfoxide (DMSO) and Ethanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and performance in preclinical assays. This document provides a comprehensive guide and detailed protocols for determining the thermodynamic (equilibrium) solubility of 4-methyl-N-(4-methylbenzyl)benzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. We delve into the theoretical underpinnings of solubility, the rationale for solvent selection, and a step-by-step methodology using the gold-standard shake-flask method. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible approach to solubility assessment.

Introduction to Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences.[1] For a drug candidate to be effective, it must first be in a dissolved state to be absorbed and reach its biological target. Poor solubility can lead to unreliable in vitro assay results, challenges in formulation, and insufficient bioavailability, ultimately causing promising candidates to fail.[2]

4-methyl-N-(4-methylbenzyl)benzamide is a benzamide derivative. Its structure, featuring two aromatic rings and methyl groups, suggests a hydrophobic nature, which may present challenges for aqueous solubility but indicates a higher affinity for organic solvents.[3] Understanding its solubility profile in common organic solvents is paramount for its handling, formulation, and use in various experimental settings.

This note focuses on two key solvents:

-

Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent known for its ability to dissolve a wide range of polar and nonpolar compounds.[4][5][6] It is frequently used to create high-concentration stock solutions for high-throughput screening and in vitro assays.[2][7]

-

Ethanol: A polar protic solvent that is less toxic and more volatile than DMSO.[8][9] It is widely used as a solvent in formulations, extractions, and various chemical reactions.[8][10][11]

We will focus on determining thermodynamic solubility , which represents the true equilibrium concentration of a compound in a saturated solution.[7][12] This value is distinct from kinetic solubility, which measures the point of precipitation from a supersaturated solution (often generated from a DMSO stock) and can be influenced by experimental conditions.[12] Thermodynamic solubility is the definitive measure required for biopharmaceutical classification (BCS) and formulation development.[12]

Scientific Principles & Rationale

Physicochemical Properties of Solute and Solvents

The principle of "like dissolves like" governs solubility behavior. Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents.

-

4-methyl-N-(4-methylbenzyl)benzamide: This molecule possesses both polar (the amide group, which can participate in hydrogen bonding) and significant nonpolar (two phenyl rings, two methyl groups) regions. Its overall character is hydrophobic, predicting low aqueous solubility.

-

DMSO ((CH₃)₂SO): A highly polar aprotic solvent (dipole moment ~3.96 D). Its polarity allows it to dissolve many salts and polar molecules, while its two methyl groups provide some capacity to interact with nonpolar compounds. It is a strong hydrogen bond acceptor but lacks donor protons.[4][13]

-

Ethanol (CH₃CH₂OH): A polar protic solvent. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, allowing it to dissolve many ionic and polar compounds.[8][11] Its ethyl group provides nonpolar character, enabling it to dissolve nonpolar substances as well.[8]

The Shake-Flask Method: The Gold Standard

The shake-flask method is the universally recognized standard for determining thermodynamic solubility.[12][14] Its trustworthiness stems from its design, which ensures that a true equilibrium is reached between the undissolved solid compound and the saturated solution.

Causality Behind the Method: By adding an excess of the solid compound to the solvent and agitating the mixture for an extended period (typically 24-72 hours), we allow sufficient time for the dissolution process to reach a steady state.[7][12] This long incubation period ensures that any metastable crystalline forms can convert to the most stable, and therefore least soluble, form. The subsequent separation of the solid and liquid phases followed by quantification of the supernatant provides a definitive measure of the compound's maximum solubility under the specified conditions.[15]

Experimental Workflow Overview

The process for determining thermodynamic solubility is a sequential workflow designed to ensure accuracy and reproducibility. The key stages are outlined in the diagram below.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocols

These protocols describe the shake-flask method for determining the solubility of 4-methyl-N-(4-methylbenzyl)benzamide.

Protocol 1: Solubility in Dimethyl Sulfoxide (DMSO)

-

5.1.1 Materials & Equipment

-

4-methyl-N-(4-methylbenzyl)benzamide (solid powder)

-

Dimethyl Sulfoxide (DMSO), Anhydrous or ACS Grade[6]

-

Analytical balance (4-decimal place)

-

2 mL glass vials with screw caps

-

Orbital shaker or thermomixer with temperature control

-

Benchtop centrifuge

-

0.22 µm PVDF syringe filters (low protein binding)

-

Calibrated micropipettes and tips

-

Appropriate analytical instrument (e.g., HPLC-UV, LC-MS/MS)

-

-

5.1.2 Procedure

-

Preparation: Accurately weigh approximately 5-10 mg of 4-methyl-N-(4-methylbenzyl)benzamide into a 2 mL glass vial. The key is to ensure there is a visible excess of solid after equilibration.

-

Solvent Addition: Add exactly 1.0 mL of DMSO to the vial.[16][17]

-

Equilibration: Securely cap the vial. Place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C) and agitate at a consistent speed (e.g., 700 rpm) for 24 to 48 hours.[12][18] The extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: After incubation, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

-

Sample Collection: Carefully collect the clear supernatant. For enhanced purity, pass the supernatant through a 0.22 µm PVDF syringe filter into a clean vial.[14] This step removes any remaining fine particulates.

-

Quantification:

-

Prepare a standard curve by dissolving a known mass of the compound in DMSO to create a high-concentration stock and then performing serial dilutions.

-

Prepare one or more dilutions of the saturated supernatant sample to fall within the linear range of the standard curve.

-

Analyze the standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[7][15]

-

-

Calculation: Determine the concentration of the diluted sample from the standard curve. Multiply this value by the dilution factor to obtain the final solubility.

-

Protocol 2: Solubility in Ethanol

-

5.2.1 Materials & Equipment

-

Same as Protocol 1, but with Ethanol (Reagent Anhydrous) replacing DMSO.

-

-

5.2.2 Procedure

-

Preparation: Accurately weigh approximately 5-10 mg of 4-methyl-N-(4-methylbenzyl)benzamide into a 2 mL glass vial.

-

Solvent Addition: Add exactly 1.0 mL of anhydrous ethanol to the vial.

-

Equilibration: Securely cap the vial. Due to ethanol's higher volatility compared to DMSO, ensure the cap is tightly sealed. Agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours.

-

Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes.

-

Sample Collection: Filter the clear supernatant through a 0.22 µm PVDF syringe filter.

-

Quantification: Prepare standards and sample dilutions using ethanol as the diluent. Analyze via HPLC-UV or LC-MS/MS.

-

Calculation: Calculate the final solubility by applying the dilution factor to the concentration determined from the standard curve.

-

Data Presentation and Interpretation

Solubility data should be recorded clearly and consistently. Results are typically expressed in mass/volume (mg/mL or µg/mL) and molarity (M or µM).

| Compound | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| 4-methyl-N-(4-methylbenzyl)benzamide | DMSO | 25 | Experimental Value | Calculated Value |

| 4-methyl-N-(4-methylbenzyl)benzamide | Ethanol | 25 | Experimental Value | Calculated Value |

Interpretation:

-

A high solubility value in DMSO is expected, making it an excellent solvent for preparing concentrated stock solutions for biological screening.

-

The solubility in ethanol provides insight into potential formulation options, especially for oral or topical delivery where ethanol is a common excipient.

-

Comparing the two values helps build a more complete physicochemical profile of the compound.

Troubleshooting Common Issues

-

Issue: Compound precipitates when a DMSO stock solution is diluted into an aqueous buffer for an assay.

-

Reason: This is a common consequence of transitioning from a strong organic solvent to an aqueous medium where the compound has much lower solubility.[3]

-

Solutions:

-

Lower the Final Concentration: Ensure the final assay concentration is below the compound's aqueous solubility limit.[3]

-

Increase Co-solvent: If the assay permits, increase the final percentage of DMSO (e.g., from 0.5% to 1.0%), which can help maintain solubility.[3]

-

Use a Different Solvent: Consider preparing the stock in a solvent like ethanol, which may sometimes be more compatible with aqueous dilutions.

-

-

Conclusion

This application note provides a robust framework for determining the thermodynamic solubility of 4-methyl-N-(4-methylbenzyl)benzamide in DMSO and ethanol. By adhering to the detailed shake-flask protocol, researchers can obtain accurate, reproducible data that is essential for making informed decisions in the drug discovery and development pipeline. Understanding the solubility characteristics in these key solvents is a critical first step towards unlocking the full therapeutic potential of any new chemical entity.

References

-

Scribd. "Solvent Properties of DMSO | PDF | Dimethyl Sulfoxide." Accessed February 20, 2026. [Link]

-

Scribd. "Procedure for Determining Solubility of Organic Compounds." Accessed February 20, 2026. [Link]

-

Wikipedia. "Dimethyl sulfoxide." Accessed February 20, 2026. [Link]

-

gChem. "DMSO Physical Properties." Accessed February 20, 2026. [Link]

-

Solubility of Things. "Ethanol - Solubility of Things." Accessed February 20, 2026. [Link]

-

Wikipedia. "Ethanol." Accessed February 20, 2026. [Link]

-

Puyang Shenghuade Chemical Co., Ltd. "Dimethyl sulfoxide, properties, uses and safety protection." Accessed February 20, 2026. [Link]

-

Nedstar. "Ethanol's remarkable properties." Accessed February 20, 2026. [Link]

-

Oreate AI Blog. "Understanding Ethanol: A Polar Solvent With Unique Properties." Accessed February 20, 2026. [Link]

-

Univar Solutions. "Dimethyl Sulfoxide (DMSO)." Accessed February 20, 2026. [Link]

-

chemistrysh.com. "Solubility of Organic Compounds: Principle and Examples 2026." Accessed February 20, 2026. [Link]

-

BioDuro. "ADME Solubility Assay." Accessed February 20, 2026. [Link]

-

Scribd. "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS." Accessed February 20, 2026. [Link]

-

Course Hero. "Classification of organic compounds By solubility." Accessed February 20, 2026. [Link]

-

Domainex. "Thermodynamic Solubility Assay." Accessed February 20, 2026. [Link]

-

protocols.io. "In-vitro Thermodynamic Solubility." Accessed February 20, 2026. [Link]

-

Raytor. "Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures." Accessed February 20, 2026. [Link]

-

Cheméo. "Chemical Properties of Benzamide, 4-methyl- (CAS 619-55-6)." Accessed February 20, 2026. [Link]

-

University of Calgary. "Solubility of Organic Compounds." Accessed February 20, 2026. [Link]

-

National Center for Biotechnology Information. "N-(4-methylbenzyl)benzamide | C15H15NO | CID 2671699 - PubChem." Accessed February 20, 2026. [Link]

-

Chemsrc. "4-methyl-N-(4-methylbenzyl)benzamide | CAS#:33515-44-5." Accessed February 20, 2026. [Link]

-

Pharmco. "Ethyl Alcohol." Accessed February 20, 2026. [Link]

-

NIST. "Benzamide, 4-methyl-." Accessed February 20, 2026. [Link]

-

Spiral. "Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K..." Accessed February 20, 2026. [Link]

-

U.S. Environmental Protection Agency. "Benzamide, N-[[4-(aminosulfonyl)phenyl]methyl]- Properties." Accessed February 20, 2026. [Link]

-

Cheméo. "Chemical Properties of Benzamide, 4-methyl-N-(4-methylbenzoyl)-N-butyl-." Accessed February 20, 2026. [Link]

-

ResearchGate. "Solubility determination and modelling of benzamide in organic solvents..." Accessed February 20, 2026. [Link]

-

Royal Society of Chemistry. "Supporting Information." Accessed February 20, 2026. [Link]

-

gChem. "DMSO." Accessed February 20, 2026. [Link]

-

ResearchGate. "(PDF) 4-Methyl-N-(4-methylphenyl)benzenesulfonamide." Accessed February 20, 2026. [Link]

-

studylib.net. "DMSO Solubility Data: Organic & Inorganic Compounds." Accessed February 20, 2026. [Link]

Sources

- 1. chemistrysh.com [chemistrysh.com]

- 2. enamine.net [enamine.net]

- 3. benchchem.com [benchchem.com]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. univarsolutions.com [univarsolutions.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Ethanol - Wikipedia [en.wikipedia.org]

- 9. nedstar.com [nedstar.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. Understanding Ethanol: A Polar Solvent With Unique Properties - Oreate AI Blog [oreateai.com]

- 12. raytor.com [raytor.com]

- 13. gchemglobal.com [gchemglobal.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. protocols.io [protocols.io]

Application Note: Preparation of 4-methyl-N-(4-methylbenzyl)benzamide for Biological Screening

Abstract

This guide details the synthesis, purification, and biological preparation of 4-methyl-N-(4-methylbenzyl)benzamide (CAS: 65608-94-8). As a derivative of the privileged benzamide scaffold, this compound serves as a critical reference standard or fragment in the development of ion channel modulators, antipsychotics, and HDAC inhibitors. This protocol prioritizes high-purity isolation (>95%) and endotoxin minimization suitable for sensitive cellular assays.

Part 1: Strategic Rationale & Retrosynthesis

The Benzamide "Privileged Scaffold"

In medicinal chemistry, the benzamide moiety is considered a "privileged structure" due to its ability to bind diverse biological targets, including Dopamine D2/D3 receptors (e.g., Sulpiride) and Histone Deacetylases (e.g., Entinostat) [1].[1][2] The target molecule, 4-methyl-N-(4-methylbenzyl)benzamide , represents a lipophilic, non-polar variant often used to probe hydrophobic pockets in receptor binding sites.

Retrosynthetic Analysis

To ensure flexibility in scale and reagent availability, we approach the synthesis via Amide Coupling . The disconnection reveals two commercially available precursors: p-toluoyl chloride (or p-toluic acid) and 4-methylbenzylamine .

Figure 1: Retrosynthetic disconnection of the target benzamide.[3]

Part 2: Experimental Protocols

We present two methodologies. Method A is the "Gold Standard" for gram-scale synthesis due to its atom economy and ease of purification. Method B is preferred for milligram-scale combinatorial library generation.

Method A: Acid Chloride Activation (Scale-Up Preferred)

Use this method for generating >500 mg of material for in vivo studies or extensive screening.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Methylbenzylamine | 121.18 | 1.0 | Nucleophile |

| p-Toluoyl Chloride | 154.59 | 1.1 | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | - | Solvent (Anhydrous) |

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

). -

Solvation: Add 4-methylbenzylamine (1.0 equiv) and TEA (1.5 equiv) to anhydrous DCM (0.2 M concentration relative to amine). Cool to 0°C (ice bath).

-